

## Comparative analysis of the synthetic routes to Rhazimine and rhazinilam

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A Comparative Analysis of Synthetic Routes to Rhazinilam and Rhazinal

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the prominent synthetic routes to the structurally related alkaloids, rhazinilam and rhazinal. While the initial topic proposed a comparison with **Rhazimine**, a thorough literature search revealed that **Rhazimine** (PubChem CID: 6443646) is a distinct, yet synthetically unexplored, natural product with no published total syntheses to date. Therefore, this guide focuses on the well-documented and synthetically rich targets of rhazinilam and rhazinal, both of which have garnered significant interest due to their unique molecular architectures and potential as antimitotic agents.

This document summarizes key quantitative data, details experimental protocols for pivotal reactions, and provides visual representations of the synthetic strategies to aid in the evaluation and selection of appropriate synthetic routes for further research and development.

## **Quantitative Comparison of Synthetic Routes**

The following tables provide a summary of various total syntheses of rhazinilam and rhazinal, highlighting key metrics such as the number of steps, overall yield, and enantioselectivity.

Table 1: Comparison of Selected Total Syntheses of Rhazinilam



Synthetic Approach	Principal Investigat or(s)	Year	Туре	Longest Linear Sequence (Steps)	Overall Yield (%)	Enantiom eric Excess (ee %)
First Total Synthesis	Smith	1973	Racemic	12	7	N/A
Thioimidat e Annulation	Magnus	2001	Racemic	9	8	N/A
Asymmetri c C-H Activation	Sames	2002	Enantiosel ective	~15	Not specified	60-75
Transannul ar Heck Reaction	Zakarian	2010	Enantiosel ective	13	11.5	>99 (from chiral auxiliary)
Gold- Catalyzed Cyclization	Voituriez	2017	Enantiosel ective	9	20	83
Decarboxyl ative Allylation	Zhu	2016	Enantiosel ective	12	16.4	86

Table 2: Comparison of Selected Total Syntheses of Rhazinal



Synthetic Approach	Principal Investigat or(s)	Year	Туре	Longest Linear Sequence (Steps)	Overall Yield (%)	Enantiom eric Excess (ee %)
Intramolec ular Michael Addition	Banwell	2003	Racemic	15	6.6	N/A
Organocat alytic Michael Addition	Banwell	2006	Enantiosel ective	~16	Not specified	74
Catellani Reaction	Gu	2013	Racemic	12	13	N/A
Asymmetri c Catellani Reaction	Gu	2016	Enantiosel ective	12	Not specified	up to 94

## **Experimental Protocols for Key Synthetic Steps**

The following are representative experimental protocols for key transformations in the synthesis of rhazinilam and rhazinal.

# Zakarian's Enantioselective Synthesis of (-)-Rhazinilam via Transannular Heck Reaction

Key Step: Palladium-Catalyzed Transannular Cyclization

This pivotal step establishes the tetracyclic core of rhazinilam and sets the quaternary stereocenter with high enantiospecificity, transferring chirality from the atropisomeric macrocycle.

 Reaction: To a solution of the macrocyclic precursor (1 equivalent) in anhydrous dimethylformamide (DMF, 0.01 M) is added palladium(II) acetate (0.1 equivalents) and



triphenylphosphine (0.2 equivalents). The mixture is heated to 80 °C under an argon atmosphere for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the cyclized product. Subsequent hydrogenation of the resulting olefin yields (-)-rhazinilam.[1][2][3][4]

# Voituriez's Enantioselective Synthesis of (-)-Rhazinilam via Gold-Catalyzed Cyclization

Key Step: Enantioselective Gold(I)-Catalyzed Cycloisomerization

This reaction constructs the chiral tetrahydroindolizine core in an enantioselective manner.

Reaction: In a glovebox, a solution of the allene-functionalized pyrrole (1 equivalent) in dichloromethane (DCM, 0.1 M) is treated with a gold(I) catalyst, such as [Au(L)(ACN)]SbF6 (where L is a chiral ligand, e.g., a binaphthyl-derived phosphoramidite, 0.05 equivalents). The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched tetrahydroindolizine intermediate.[5][6]

### Gu's Synthesis of (±)-Rhazinal via Catellani Reaction

Key Step: Palladium-Catalyzed Catellani ortho-Arylation/Intramolecular Heck Reaction

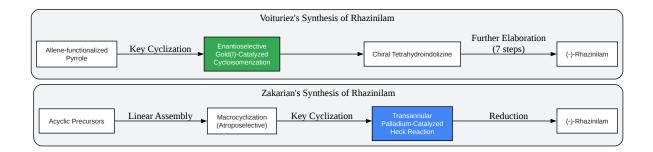
This powerful cascade reaction rapidly assembles the core structure of rhazinal.[7][8][9]

• Reaction: A mixture of the 2-iodopyrrole substrate (1 equivalent), 1-bromo-2-nitrobenzene (1.2 equivalents), norbornene (2 equivalents), and cesium carbonate (2.5 equivalents) in a sealed tube is purged with argon. Palladium(II) chloride (0.05 equivalents) and triphenylphosphine (0.1 equivalents) are added, and the tube is sealed. The reaction mixture is heated at 110 °C in N,N-dimethylacetamide (DMA) for 12 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the tetracyclic product.[7][8][9]



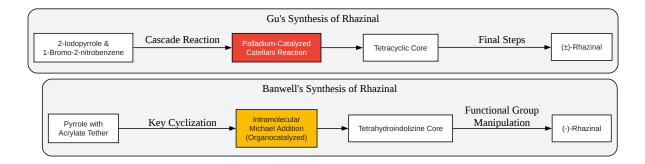
## **Visualizing the Synthetic Pathways**

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for rhazinilam and rhazinal.



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Key strategies in the enantioselective synthesis of Rhazinilam.



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